Boc-L-proline

Catalog No.
S750075
CAS No.
15761-39-4
M.F
C10H16NO4-
M. Wt
214.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-proline

CAS Number

15761-39-4

Product Name

Boc-L-proline

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

Molecular Formula

C10H16NO4-

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/p-1/t7-/m0/s1

InChI Key

ZQEBQGAAWMOMAI-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)[O-]

Synonyms

Boc-L-proline;15761-39-4;Boc-Pro-OH;N-Boc-L-proline;N-(tert-Butoxycarbonyl)-L-proline;(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylicacid;Boc-L-Pro-OH;N-(tert-Butyloxycarbonyl)-L-proline;Boc-proline;tert-Butoxycarbonyl-L-proline;1-tert-Butoxycarbonyl-L-proline;1-(tert-butoxycarbonyl)-l-prolin;BOC-L-PRO;N-tert-Butoxycarbonylproline;N-BOC-(S)-PROLINE;L-Proline,N-BOCprotected;tert-Butyloxycarbonyl-L-proline;1-tert-Butyloxycarbonyl-L-proline;ZQEBQGAAWMOMAI-ZETCQYMHSA-N;N-T-BUTOXYCARBONYL-L-PROLINE;N-alpha-t-Butyloxycarbonyl-L-proline;MFCD00037324;NSC164660;(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylicacid;(S)-PYRROLIDINE-1,2-DICARBOXYLICACID1-TERT-BUTYLESTER

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)[O-]

Organic Synthesis:

  • Intermediate in molecule creation: Boc-L-proline serves as a crucial building block in the synthesis of various organic molecules. Its unique chemical properties allow for controlled introduction of the proline unit into complex molecules. This makes it a versatile tool for researchers studying diverse fields, including drug discovery and materials science Source: PubChem, [National Institutes of Health: ].

Development of Antiviral Drugs:

  • Key component in Daclatasvir: Notably, Boc-L-proline played a significant role in the development of Daclatasvir, a medication used in combination therapy for Hepatitis C Virus (HCV) treatment. It serves as a precursor for the synthesis of Daclatasvir, which inhibits a vital protein (NS5A) essential for the virus's replication Source: Fisher Scientific, [Thermo Fisher Scientific].

Peptide and Protein Research:

  • Building complex structures: Due to its specific properties and ability to protect the amino group, Boc-L-proline finds application in the synthesis of peptides and proteins. Researchers utilize it to create specific sequences and study their interactions, contributing to advancements in understanding protein function and developing novel therapeutic agents Source: ScienceDirect, [Elsevier].
  • Boc-L-proline is a derivative of the amino acid L-proline, where a Boc (tert-Butoxycarbonyl) protecting group is attached to the amino nitrogen (N-terminus) [1].
  • L-proline is one of the 20 naturally occurring amino acids, the building blocks of proteins [1].

Molecular Structure Analysis

  • Boc-L-proline has a unique structure containing an amino acid (L-proline) backbone with a five-membered ring and a Boc protecting group. The ring structure of proline gives it specific properties compared to other amino acids [1].

Chemical Reactions Analysis

  • Boc-L-proline is a versatile intermediate used in the synthesis of various peptides and other organic molecules [2]. The Boc group protects the N-terminus during synthesis, allowing for selective modification of other parts of the molecule. Later, the Boc group can be removed under specific conditions to reveal the free amino group for further reactions [2].

  • Synthesis of a Peptide with Boc-L-proline (Example) [2]:

Boc-Pro-OH + H-Leu-OMe -> Boc-Pro-Leu-OMe (peptide bond formation)Boc-Pro-Leu-OMe + HCl -> H-Pro-Leu-OH (Boc group removal)

Physical And Chemical Properties Analysis

  • Melting point: 133-135 °C [1]
  • Boiling point: Not applicable (decomposes upon heating) [1]
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol [1]
  • Stability: Stable under dry conditions, moisture sensitive [1]
  • Boc-L-proline is generally considered a low-hazard compound [1].
  • However, it is recommended to handle it with care following common laboratory safety practices, wearing gloves and working in a well-ventilated fume hood [1].

Further Reading

  • Boc-L-Proline [CAS: 15761-39-4] () in PubChem database, National Institutes of Health.
  • N-Boc-L-Proline [CAS 15761-39-4] () on Sigma-Aldrich website. Sigma-Aldrich:

Please Note:

  • This information is for educational purposes only and should not be used for any practical applications without proper training and supervision in a laboratory setting.
  • The absence of specific data (e.g., mechanism of action) indicates a lack of relevant research on Boc-L-proline in that context.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15761-39-4

General Manufacturing Information

1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-: ACTIVE

Dates

Modify: 2023-08-15
Lister et al. Ligand-modulated conformational switching in a fully synthetic membrane-bound receptor. Nature Chemistry, doi: 10.1038/nchem.2736, published online 6 March 2017

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